ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1260937-33-4
VCID: VC4706145
InChI: InChI=1S/C23H23N5O4/c1-3-7-19-25-26-21-22(30)27(17-8-5-6-9-18(17)28(19)21)14-20(29)24-16-12-10-15(11-13-16)23(31)32-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,24,29)
SMILES: CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Molecular Formula: C23H23N5O4
Molecular Weight: 433.468

ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate

CAS No.: 1260937-33-4

Cat. No.: VC4706145

Molecular Formula: C23H23N5O4

Molecular Weight: 433.468

* For research use only. Not for human or veterinary use.

ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate - 1260937-33-4

Specification

CAS No. 1260937-33-4
Molecular Formula C23H23N5O4
Molecular Weight 433.468
IUPAC Name ethyl 4-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C23H23N5O4/c1-3-7-19-25-26-21-22(30)27(17-8-5-6-9-18(17)28(19)21)14-20(29)24-16-12-10-15(11-13-16)23(31)32-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,24,29)
Standard InChI Key GOVYOZFROTVJQI-UHFFFAOYSA-N
SMILES CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC

Introduction

Ethyl 4-(2-{4-oxo-1-propyl-4H,5H- triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a complex organic compound belonging to the triazoloquinoxaline derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. The compound features a triazoloquinoxaline core—a fused heterocyclic system—combined with an ethyl ester group, which enhances solubility and bioavailability in biological systems.

Synthesis

The synthesis of ethyl 4-(2-{4-oxo-1-propyl-4H,5H- triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate typically involves multi-step reactions starting from simpler heterocyclic compounds. The process may include condensation reactions and cyclization steps to form the triazoloquinoxaline core, followed by the introduction of the acetamido and ethyl ester groups.

Potential Biological Targets

  • Anticancer Activity: Inhibition of enzymes involved in cell proliferation.

  • Antimicrobial Activity: Inhibition of bacterial DNA gyrase or other essential microbial enzymes.

  • Anti-inflammatory Activity: Inhibition of inflammatory mediators like 5-lipoxygenase.

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